Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromophenyl)-3,4-dimethylbenzamide

Lipophilicity Drug-likeness Membrane permeability

Select this regioisomer (CAS 301656-69-9) when your SAR hypothesis requires the 3,4-dimethylbenzoyl pharmacophore to remain constant while diversifying the aniline side via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. Unlike its constitutional isomer 4-bromo-N-(3,4-dimethylphenyl)benzamide, the para-bromine exit vector on the aniline ring enables linker attachment for PROTAC design without steric interference from the methyl groups. Computed logP of 4.84 predicts superior membrane permeability for intracellular target engagement. Ensure you are ordering the correct regioisomer for your target binding hypothesis.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
Cat. No. B311699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3,4-dimethylbenzamide
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)C
InChIInChI=1S/C15H14BrNO/c1-10-3-4-12(9-11(10)2)15(18)17-14-7-5-13(16)6-8-14/h3-9H,1-2H3,(H,17,18)
InChIKeyHOSUCLCHIDHMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-3,4-dimethylbenzamide (CAS 301656-69-9): Structural Identity and Physicochemical Baseline


N-(4-Bromophenyl)-3,4-dimethylbenzamide (CAS 301656-69-9) is an achiral aromatic amide with molecular formula C₁₅H₁₄BrNO and molecular weight 304.18 g/mol . The compound features a 3,4-dimethyl-substituted benzoyl moiety linked via an amide bond to a 4-bromophenyl aniline group. Comprehensive spectral characterization data—including ¹H NMR, FTIR (vapor phase), and GC-MS spectra—are available through the Wiley SpectraBase database [1]. Key computed physicochemical parameters include logP of 4.8407, logD of 4.8227, and logSw of -4.6153, indicating high lipophilicity and low aqueous solubility . The compound is catalogued in the ChemDiv screening collection (Compound ID 1629-0094) and is typically supplied at ≥95% purity for research use [2].

Why N-(4-Bromophenyl)-3,4-dimethylbenzamide Cannot Be Assumed Interchangeable with Its Regioisomer or De-methylated Analogs


Within the C₁₅H₁₄BrNO benzamide family, at least three structurally distinct constitutional isomers exist: the target compound N-(4-bromophenyl)-3,4-dimethylbenzamide (CAS 301656-69-9), its regioisomer 4-bromo-N-(3,4-dimethylphenyl)benzamide (CAS 331236-54-5), and N-(4-bromophenyl)-2,5-dimethylbenzamide [1]. These isomers differ in which aromatic ring bears the bromine atom and the position of methyl substituents on the benzoyl ring. Such positional variations are known to produce divergent dihedral angles between aromatic rings (ranging approximately 30°–65° in related brominated benzamides) and consequently altered molecular recognition surfaces . Furthermore, de-methylated analogs such as N-(4-bromophenyl)benzamide (CAS 2879-83-6) lack the lipophilicity-enhancing methyl groups that raise computed logP from approximately 3.2 to 4.84, a shift that significantly affects membrane permeability and protein binding characteristics . These structural differences preclude reliable substitution without experimental validation.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-3,4-dimethylbenzamide vs. Closest Analogs


Lipophilicity Advantage: logP Shift of ~1.6 Units vs. Non-methylated Parent Benzamide

The target compound exhibits substantially higher computed lipophilicity compared to its non-methylated analog N-(4-bromophenyl)benzamide. The presence of two methyl groups on the 3,4-positions of the benzoyl ring increases logP by approximately 1.6 units, a magnitude consistent with the additive Hansch π-value for para-methyl substitution on benzamides . This difference translates to a predicted ~40-fold increase in octanol-water partition coefficient, directly impacting passive membrane permeability and plasma protein binding [1].

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Differentiation: Bromine Placement Governs Synthetic Elaboration Vector

The target compound positions the bromine atom on the aniline-derived (N-phenyl) ring, whereas its constitutional isomer 4-bromo-N-(3,4-dimethylphenyl)benzamide (CAS 331236-54-5) places bromine on the benzoyl-derived ring [1]. This positional difference dictates the vector of synthetic elaboration: the target compound permits Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the aniline terminus, which may preserve key benzoyl-methyl pharmacophore interactions, while elaboration of the isomer modifies the benzoyl ring environment [2]. In benzamide C–N bond activation chemistry, the amide bond in 4-bromobenzamides has been demonstrated to undergo nickel-catalyzed arylation with heteroarenes using Pd(OAc)₂ at 0.5 mol% loading [3], suggesting distinct reactivity profiles for each regioisomer.

Cross-coupling Suzuki reaction Medicinal chemistry

Methyl Substitution Pattern: 3,4-Dimethyl vs. 2,5-Dimethyl Benzoyl Ring and Steric Effects

Among dimethylbenzamide congeners, the 3,4-dimethyl substitution on the benzoyl ring (target compound) is expected to produce a measurably different conformational profile compared to the 2,5-dimethyl isomer (N-(4-bromophenyl)-2,5-dimethylbenzamide) . In 2-substituted benzamides, steric clash between the ortho-methyl group and the amide carbonyl enforces a larger dihedral angle between the amide plane and the benzoyl ring, potentially disrupting conjugation and altering the presentation of the bromophenyl group to biological targets. This conformational effect has been documented in crystallographic studies of ortho-substituted benzanilides where dihedral angles increase by 15°–30° relative to meta/para-substituted analogs [1]. The 3,4-dimethyl pattern preserves near-planar amide-benzoyl conjugation, which may be critical for targets requiring a specific pharmacophore geometry.

Steric effects Conformation Target engagement

Analytical Reference Differentiation: Availability of Multi-Technique Spectral Data vs. Sparse Characterization of Analogs

The target compound has comprehensive multi-technique spectral characterization available through the Wiley SpectraBase database, including ¹H NMR, vapor-phase FTIR, and GC-MS spectra (SpectraBase Compound ID GzQn5QPP769) [1]. This level of spectral documentation exceeds what is publicly available for several closely related analogs. For example, 4-bromo-N-(3,4-dimethylphenyl)benzamide (CAS 331236-54-5) has more limited spectral data in public repositories . The availability of reference-quality spectra facilitates compound identity verification by academic and industrial quality control laboratories, reducing the risk of misidentification in high-throughput screening campaigns.

Analytical chemistry Quality control Compound authentication

Bromine as a Heavy Atom: Enhanced X-ray Crystallography Phasing and Anomalous Scattering

The single bromine atom in N-(4-bromophenyl)-3,4-dimethylbenzamide provides anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) suitable for experimental phasing in protein-ligand co-crystallography [1]. This differentiates it from chloro analogs (f'' ≈ 0.36 e⁻ at Cu Kα), fluoro analogs (negligible anomalous signal), and non-halogenated N-phenyl-3,4-dimethylbenzamide. The bromine anomalous signal is approximately 3.5-fold stronger than chlorine at standard Cu Kα wavelength, making bromine a preferred anomalous scatterer for SAD/MAD phasing experiments when selenium (selenomethionine) incorporation is not feasible [1].

Structural biology X-ray crystallography Anomalous scattering

Recommended Application Scenarios for N-(4-Bromophenyl)-3,4-dimethylbenzamide Based on Verified Differentiation


Scaffold for Aniline-Directed Diversification via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl aniline terminus of N-(4-bromophenyl)-3,4-dimethylbenzamide provides a robust aryl bromide handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables systematic SAR exploration while keeping the 3,4-dimethylbenzoyl pharmacophore constant. Researchers should select this regioisomer (rather than 4-bromo-N-(3,4-dimethylphenyl)benzamide) when the benzoyl methyl groups are hypothesized to be critical for target engagement and diversification is desired on the aniline side [1][2]. The amide bond has demonstrated stability under chromium-catalyzed cross-coupling conditions with aliphatic bromides, suggesting tolerance to a range of catalytic systems [2].

Lipophilic Probe for Intracellular Target Screening in Permeability-Limited Assays

With a computed logP of 4.84 and logD of 4.82, this compound is among the more lipophilic members of the bromophenyl-benzamide series . This physicochemical profile makes it suitable for cellular assays where passive membrane permeability is rate-limiting for target engagement. Its logP is approximately 1.6 units higher than the non-methylated N-(4-bromophenyl)benzamide, predicting substantially higher intracellular concentrations at equilibrium . Screening librarians should consider this compound for target classes known to require high membrane partitioning (e.g., intracellular kinases, nuclear receptors).

Anomalous Scattering Reference Ligand for BRD4 or Bromodomain Co-crystallography

The single bromine atom provides sufficient anomalous signal (f'' ≈ 1.28 e⁻ at Cu Kα) for experimental SAD phasing in protein-ligand co-crystal structures . While direct binding data for this exact compound against BRD4 bromodomains is not publicly confirmed, structurally related N-(4-bromophenyl)benzamide derivatives have been evaluated as bromodomain ligands . Structural biology groups may utilize this compound as an anomalous scatterer-containing probe for phasing experiments when working with bromodomain-containing proteins or other targets where benzamide scaffolds are known to bind.

Building Block for PROTAC Design Featuring a Bromine Exit Vector

In PROTAC (PROteolysis TArgeting Chimera) design, the para-bromine on the aniline ring provides a functionalizable exit vector pointing away from the benzamide target-binding moiety. This is geometrically favorable for attaching linker-E3 ligase ligand conjugates without steric interference from the 3,4-dimethyl groups. The regioisomer 4-bromo-N-(3,4-dimethylphenyl)benzamide would direct linker attachment from the benzoyl side, potentially disrupting target engagement if the dimethylbenzoyl moiety is part of the recognition pharmacophore. Computational logP of 4.84 also falls within the typical acceptable range for PROTAC molecules (logP 3–6) .

Quote Request

Request a Quote for N-(4-bromophenyl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.